molecular formula C10H16ClNO B1316311 (1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride CAS No. 285979-74-0

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

Cat. No.: B1316311
CAS No.: 285979-74-0
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-TUXWQPKISA-N
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Description

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride is a chiral compound with a phenyl group, a trideuteriomethylamino group, and a hydroxyl group attached to a propan-1-ol backbone The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1R)-1-phenyl-2-propanol and trideuteriomethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like ethanol or methanol and maintaining a specific temperature range.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trideuteriomethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trideuteriomethylamino group may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity. The phenyl group and hydroxyl group contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Phenyl-2-(methylamino)propan-1-ol
  • (1R)-1-Phenyl-2-(ethylamino)propan-1-ol
  • (1R)-1-Phenyl-2-(isopropylamino)propan-1-ol

Uniqueness

(1R)-1-Phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride is unique due to the presence of the trideuteriomethylamino group, which can influence its chemical properties and biological activity. The deuterium atoms may enhance the compound’s stability and alter its metabolic profile compared to similar compounds with non-deuterated amino groups.

Properties

IUPAC Name

(1R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-TUXWQPKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)[C@@H](C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583989
Record name (1R)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-74-0
Record name (1R)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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